
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. It is a colorless liquid with a distinct odor and is soluble in water and various organic solvents. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia, followed by subsequent reactions to introduce the trifluoromethyl group and the hydroxyethylamine moiety . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Safety measures are also crucial due to the handling of reactive intermediates and the need to prevent contamination.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use as a pharmaceutical intermediate and its potential therapeutic properties.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the hydroxyethylamine moiety can form hydrogen bonds with target molecules, further influencing their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoropropan-2-ol: A related compound with similar fluorinated properties but lacking the hydroxyethylamine group.
3-Bromo-1,1,1-trifluoro-2-propanol: Another fluorinated alcohol with a bromine atom, used in different chemical applications.
Diisopropanolethanolamine: A compound with similar structural features but different functional groups, used in various industrial applications.
Uniqueness
1,1,1-Trifluoro-3-((2-hydroxyethyl)amino)propan-2-ol stands out due to its combination of a trifluoromethyl group and a hydroxyethylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.
Eigenschaften
Molekularformel |
C5H10F3NO2 |
|---|---|
Molekulargewicht |
173.13 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(2-hydroxyethylamino)propan-2-ol |
InChI |
InChI=1S/C5H10F3NO2/c6-5(7,8)4(11)3-9-1-2-10/h4,9-11H,1-3H2 |
InChI-Schlüssel |
YLWTVUCNDIHUKB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-bromo-2-methoxyphenyl)methyl]-2-fluoroaniline](/img/structure/B15277615.png)
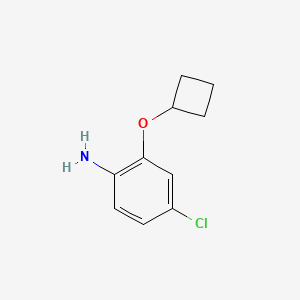
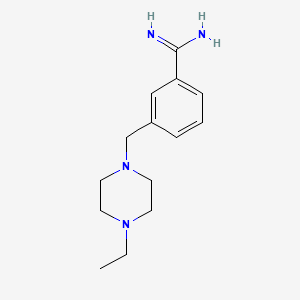



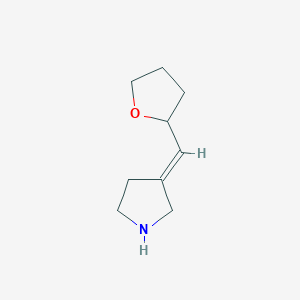
![tert-Butyl 4,8,8-trimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15277643.png)
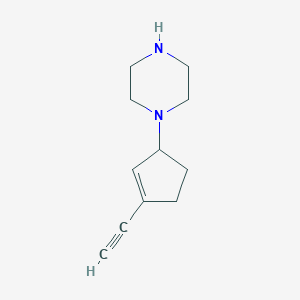
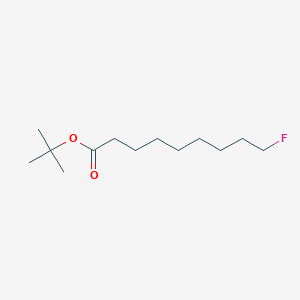
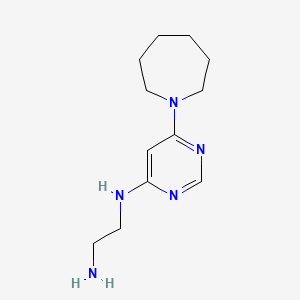
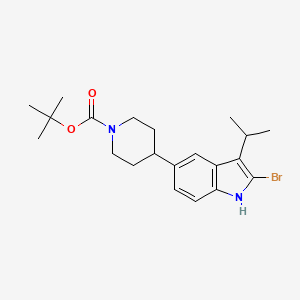
![4-Chloro-6-cyclobutylthieno[3,2-d]pyrimidine](/img/structure/B15277700.png)
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
